

Acid Blue 129: A Technical Guide for Histological and Hematological Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Blue 129

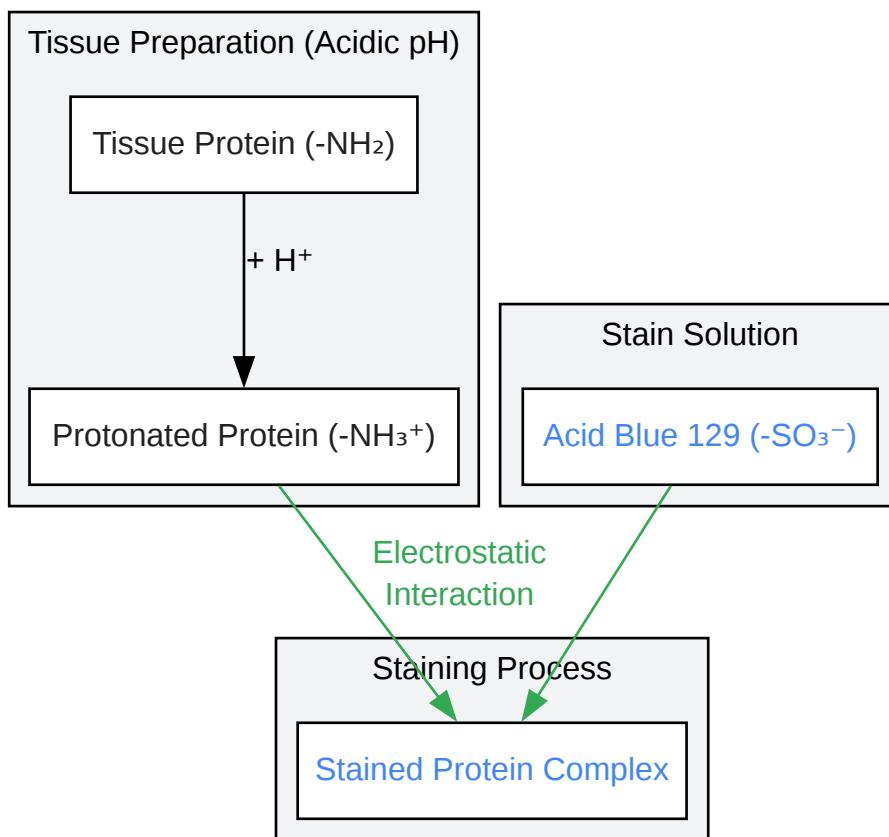
Cat. No.: B1665439

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the suitability of **Acid Blue 129** as a staining agent in histology and hematology. The document provides a comprehensive overview of the dye's physicochemical properties, its mechanism of action, and detailed experimental protocols for its application, particularly as a counterstain in quantitative immunohistochemistry.

Core Properties of Acid Blue 129


Acid Blue 129, also known by synonyms such as Atanyl Blue PRL, is an anthraquinone-based acid dye.^[1] Its vibrant blue color and consistent staining properties make it a valuable tool for biological research.^[2] Several chemical suppliers explicitly market grades of **Acid Blue 129** as suitable for histology and hematology.^{[1][2]}

The fundamental characteristics of **Acid Blue 129** are summarized in the table below, providing key data for laboratory use and solution preparation.

Property	Value	Reference(s)
Synonyms	Atanyl Blue PRL, C.I. 62058	[1] [2]
CAS Number	6397-02-0	[1] [2]
Molecular Formula	C ₂₃ H ₁₉ N ₂ NaO ₅ S	[1] [3]
Molecular Weight	458.46 g/mol	[3]
Appearance	Dark blue or dark purple powder	[2]
Melting Point	>300 °C	[1] [2]
Maximum Absorption (λ _{max})	629 nm	[1]
Purity (Dye Content)	≥ 25%	[2]
Storage Conditions	Room Temperature	[2]

Mechanism of Action in Biological Staining

The staining mechanism of **Acid Blue 129**, like other acid dyes, is primarily based on electrostatic interactions. In an acidic solution, the dye's sulfonic acid groups (-SO₃⁻) are ionized, imparting a net negative charge to the dye molecule. Concurrently, in this acidic environment, protein amino groups (-NH₂) within the tissue—particularly in the cytoplasm and connective tissue—become protonated (-NH₃⁺), resulting in a net positive charge. The anionic dye molecules are then attracted to these cationic sites on the tissue proteins, forming stable ionic bonds and imparting a blue color to these structures.

[Click to download full resolution via product page](#)

Mechanism of **Acid Blue 129** Staining.

Application in Histology: A Homogeneous Counterstain for Quantitative Immunohistochemistry

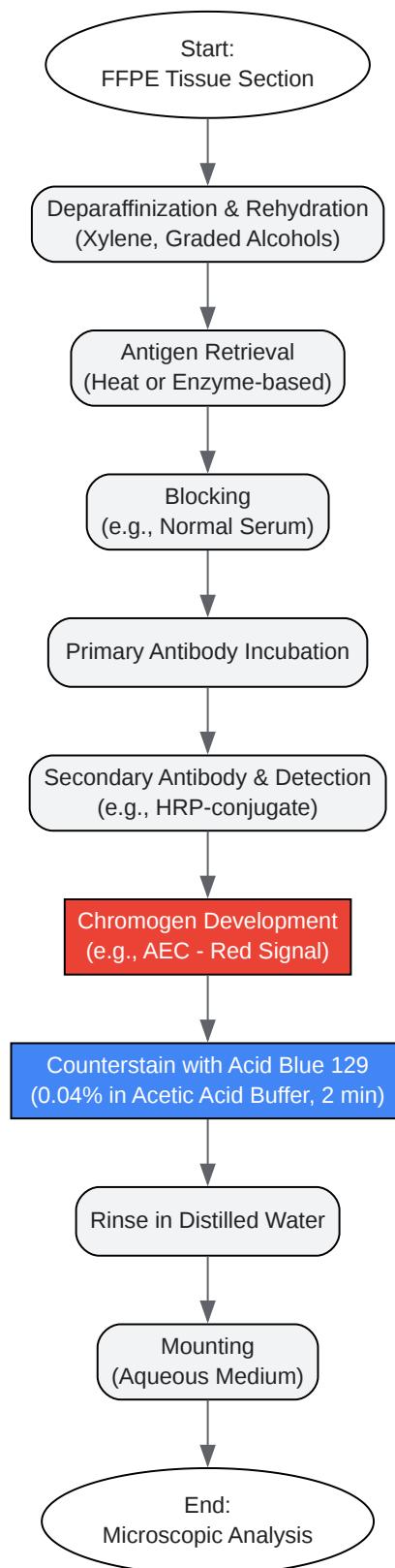
A significant challenge in quantitative immunohistochemistry (IHC) is the interference of traditional counterstains, like hematoxylin, with the chromogen signal used for antigen detection. The variable intensity of hematoxylin can complicate the accurate segmentation of digital images.

A study by Zehntner et al. (2008) successfully implemented **Acid Blue 129** as a novel counterstain to overcome this issue. They found that **Acid Blue 129** provides a homogeneous, light blue background, which creates a high degree of color separation from the red 3-amino-9-

ethyl-carbazole (AEC) chromogen.[4][5] This clear color distinction facilitates robust and accurate automated image segmentation, making it highly suitable for quantitative analysis.[4] While **Acid Blue 129** is noted to provide less morphological detail than hematoxylin, its uniform staining is superior for quantitative applications.[4]

Experimental Protocol: Acid Blue 129 as an IHC Counterstain

The following protocol is adapted from the methodology described by Zehntner et al. (2008) for formalin-fixed, paraffin-embedded (FFPE) tissue sections.


Reagents:

- **Acid Blue 129** Staining Solution: 0.04% (w/v) **Acid Blue 129** in 0.2 M acetic acid buffer, pH 3.3.
- AEC Chromogen Solution (or other chromogen as required)
- Standard reagents for IHC: Dewaxing solutions (e.g., xylene), graded alcohols, antigen retrieval buffers, blocking solutions, primary and secondary antibodies.
- Aqueous mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
 - Rinse in distilled water.
- Antigen Retrieval:
 - Perform heat-induced or enzymatic antigen retrieval as required for the primary antibody.
- Immunohistochemical Staining:

- Follow standard IHC procedures for blocking, primary antibody incubation, and secondary antibody/detection system application.
- Develop the signal with AEC chromogen solution until the desired intensity is reached.
- Counterstaining with **Acid Blue 129**:
 - After the final wash step of the IHC protocol, immerse the slides in the 0.04% **Acid Blue 129** staining solution for 2 minutes.
 - Rinse the slides thoroughly in distilled water.
- Dehydration and Mounting:
 - Crucially, do not use alcohol for dehydration as AEC is soluble in alcohol.
 - Air-dry the slides or use a gentle stream of air.
 - Mount with an aqueous mounting medium.

[Click to download full resolution via product page](#)

Workflow for IHC with **Acid Blue 129** Counterstaining.

Application in Hematology: A Proposed Protocol

While **Acid Blue 129** is indicated as suitable for hematology, specific, validated protocols for its use in staining blood or bone marrow smears are not readily available in the published literature. However, based on its properties as an acid dye, it can theoretically be incorporated into a Romanowsky-type staining procedure as a counterstain to provide blue to purple coloration of acidic cellular components like nuclear chromatin.

The following is a proposed, non-validated protocol for using **Acid Blue 129** in a manual staining procedure for peripheral blood smears. Optimization of incubation times and solution concentrations will be necessary.

Reagents:

- Fixative: Absolute Methanol
- Eosin Solution: (e.g., Eosin Y 1% w/v in water)
- **Acid Blue 129** Solution: 0.1% (w/v) **Acid Blue 129** in a phosphate buffer (pH 6.8). Concentration and pH may require optimization.
- Buffer Solution: Phosphate buffer, pH 6.8.
- Rinse Solution: Distilled water.

Proposed Procedure:

- Smear Preparation: Prepare a thin blood smear on a clean glass slide and allow it to air dry completely.
- Fixation: Immerse the slide in absolute methanol for 1-2 minutes.
- Eosin Staining: Immerse the fixed slide in the Eosin Y solution for 30-60 seconds to stain basic components like hemoglobin and eosinophil granules.
- Rinse: Briefly rinse the slide in the buffer solution to remove excess eosin.

- **Acid Blue 129** Staining: Immerse the slide in the **Acid Blue 129** solution for 1-3 minutes to stain acidic components like nuclei.
- Final Rinse: Rinse the slide with distilled water until the rinse water runs clear.
- Drying: Allow the slide to air dry in a vertical position.
- Microscopy: Examine the stained smear under a microscope.

Conclusion

Acid Blue 129 is a versatile and effective dye with confirmed suitability for histological applications, particularly as a homogeneous counterstain in quantitative IHC where it provides excellent color contrast for automated image analysis. While its use in hematology is less documented, its properties as an acid dye suggest potential for application in differential staining of blood smears, though specific protocols require development and validation. For researchers and drug development professionals engaged in quantitative tissue analysis, **Acid Blue 129** offers a valuable alternative to traditional counterstains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acid Blue 129 Dye content 25 6397-02-0 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. worlddyeverity.com [worlddyeverity.com]
- 4. Synergistic Tissue Counterstaining and Image Segmentation Techniques for Accurate, Quantitative Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic tissue counterstaining and image segmentation techniques for accurate, quantitative immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Acid Blue 129: A Technical Guide for Histological and Hematological Applications]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1665439#is-acid-blue-129-suitable-for-histology-and-hematology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com